d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
CAS No.:
Cat. No.: VC0023022
Molecular Formula: C6H9K6O15P3
Molecular Weight: 648.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9K6O15P3 |
|---|---|
| Molecular Weight | 648.64 g/mol |
| IUPAC Name | hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
| Standard InChI | InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
| Standard InChI Key | DVOPWCOAGWTTEN-PPKFVSOLSA-H |
| Isomeric SMILES | [C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
| SMILES | C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
| Canonical SMILES | C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
| Appearance | Assay:≥98%A lyophilized powder |
Introduction
Chemical Properties and Structure
Molecular Information
D-Myo-inositol-1,4,5-trisphosphate tripotassium salt is characterized by specific chemical properties that define its behavior in biological and experimental systems:
| Property | Value |
|---|---|
| CAS Number | 141611-11-2 |
| Molecular Formula | C6H12K3O15P3 |
| Molecular Weight | 534.37 g/mol |
| Chemical Structure | Inositol ring with phosphate groups at positions 1, 4, and 5 |
| Appearance | White crystalline solid |
| Solubility | Highly water-soluble |
The compound consists of a myo-inositol ring (a cyclohexane with six hydroxyl groups) where three of these hydroxyl groups (at positions 1, 4, and 5) are phosphorylated. The resulting phosphate groups are neutralized by potassium ions, forming the tripotassium salt.
Structural Characteristics
The structural configuration of D-myo-inositol-1,4,5-trisphosphate tripotassium salt is critical to its biological function. The "D-myo" prefix indicates the specific stereoisomer configuration of the inositol ring, which is essential for receptor recognition. The phosphate groups at positions 1, 4, and 5 of the inositol ring are strategically positioned to interact with specific binding domains on receptor proteins .
This precise structural arrangement enables the molecule to fit into binding pockets of inositol trisphosphate receptors (IP3Rs) with high specificity and affinity. The molecular recognition between this compound and its receptors is fundamental to its signaling capabilities in biological systems .
Biological Role and Function
Second Messenger Activity
D-Myo-inositol-1,4,5-trisphosphate tripotassium salt functions primarily as a second messenger in cellular signal transduction pathways. As with its parent compound, it is instrumental in transmitting signals from cell surface receptors to intracellular targets, particularly in pathways involving G-protein coupled receptors that activate phospholipase C .
The compound's primary biological function is to trigger the release of calcium ions from internal stores, particularly from the endoplasmic reticulum. This calcium release creates a transient increase in cytosolic calcium concentration, which serves as a signal for various cellular processes. The tripotassium salt form maintains the same biological activity as the parent compound while offering improved stability for experimental applications .
Physiological Significance
The calcium mobilization mediated by D-myo-inositol-1,4,5-trisphosphate tripotassium salt contributes to numerous physiological processes, including:
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Muscle contraction, particularly in smooth and cardiac muscle
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Secretion of hormones and neurotransmitters
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Cell proliferation and differentiation
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Fertilization and embryonic development
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Neuronal signaling and synaptic plasticity
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Metabolic regulation
Research has demonstrated that disruptions in inositol phosphate signaling pathways can contribute to various pathological conditions, including cardiovascular disorders, neurological diseases, and certain types of cancer, underscoring the compound's significance in normal cellular function .
Mechanism of Action
Receptor Binding and Calcium Release
The mechanism of action of D-myo-inositol-1,4,5-trisphosphate tripotassium salt closely mirrors that of the parent compound. Upon generation, it diffuses through the cytoplasm and binds to specific inositol trisphosphate receptors (IP3Rs) located primarily on the endoplasmic reticulum membrane. These receptors function as calcium channels that, when activated by the compound's binding, open to release calcium ions from the endoplasmic reticulum lumen into the cytosol .
The binding of D-myo-inositol-1,4,5-trisphosphate to its receptor involves specific interactions between the phosphate groups at positions 1, 4, and 5 of the inositol ring and amino acid residues within the receptor's binding domain. This binding induces a conformational change in the receptor protein, leading to the opening of the calcium channel domain .
The resulting increase in cytosolic calcium concentration serves as a signal that activates various calcium-dependent proteins and enzymes, including calmodulin and protein kinase C, which in turn regulate numerous cellular processes .
Signal Termination and Regulation
The signaling activity of D-myo-inositol-1,4,5-trisphosphate tripotassium salt is precisely regulated through several mechanisms to ensure appropriate temporal and spatial control of calcium signaling:
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Enzymatic degradation by specific phosphatases that dephosphorylate the molecule
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Metabolism to higher phosphorylated forms such as inositol 1,3,4,5-tetrakisphosphate
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Sequestration or buffering of calcium by intracellular calcium-binding proteins
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Reuptake of calcium into the endoplasmic reticulum by calcium ATPases
These regulatory mechanisms collectively ensure that calcium signals are transient and localized, preventing potentially harmful sustained elevations in cytosolic calcium concentration .
Synthesis and Production
Laboratory Synthesis
The synthesis of D-myo-inositol-1,4,5-trisphosphate tripotassium salt typically involves chemical or chemoenzymatic approaches starting from myo-inositol or other suitable precursors. The process generally involves:
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Selective protection of specific hydroxyl groups on the inositol ring
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Phosphorylation of the unprotected hydroxyl groups at positions 1, 4, and 5
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Deprotection of the remaining hydroxyl groups
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Salt formation with potassium hydroxide or other potassium-containing reagents
Modern synthetic methods have improved the efficiency and selectivity of these reactions, allowing for the production of high-purity compounds suitable for research applications.
| Test Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥95% |
| Identity | Mass Spectrometry | Confirmation of molecular weight |
| Salt Content | Elemental Analysis | Potassium content within specified range |
| Water Content | Karl Fischer Titration | ≤5% |
| Biological Activity | Calcium Mobilization Assay | EC50 approximately 0.1 μM |
These rigorous quality control measures ensure that researchers have access to reliable and consistent material for their experimental work .
Research Applications
Calcium Signaling Studies
D-Myo-inositol-1,4,5-trisphosphate tripotassium salt is extensively used in research investigating cellular calcium signaling mechanisms. Its well-defined activity and stability make it valuable for:
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Characterizing inositol trisphosphate receptor properties and regulation
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Investigating calcium oscillations and waves in various cell types
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Studying cross-talk between different calcium signaling pathways
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Examining calcium-dependent cellular processes in normal and pathological states
Researchers often employ this compound in combination with calcium imaging techniques to visualize and quantify calcium responses in living cells .
Pharmaceutical Research
The compound is also utilized in pharmaceutical research, particularly in drug discovery efforts targeting calcium signaling pathways. Applications include:
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Screening potential drugs that modulate inositol trisphosphate receptors
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Investigating compounds that affect phospholipase C activity
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Developing therapeutic approaches for diseases involving calcium signaling dysregulation
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Studying the mechanisms of action of existing drugs that influence calcium homeostasis
The stable tripotassium salt form is particularly valuable in these applications due to its reliable activity and compatibility with various experimental systems.
Cell Biology Applications
In cell biology research, D-myo-inositol-1,4,5-trisphosphate tripotassium salt serves as a tool for investigating numerous cellular processes, including:
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Cell division and proliferation
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Secretory pathways and exocytosis
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Muscle contraction mechanisms
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Neuronal signaling and plasticity
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Fertilization and early embryonic development
The compound is often introduced into cells through microinjection, patch pipettes, or in membrane-permeant caged forms that can be photolyzed to release active compound at specific times and locations within cells .
Comparison with Other Salt Forms
Alternative Salt Forms
D-Myo-inositol-1,4,5-trisphosphate is available in several salt forms besides the tripotassium salt, including:
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Notable Characteristics |
|---|---|---|---|
| Tripotassium | C6H12K3O15P3 | 534.37 | Good stability, highly water-soluble |
| Trisodium | C6H12Na3O15P3 | 486.04 | Widely used in research, slightly different solubility profile |
| Hexapotassium | C6H9K6O15P3 | 600.58 | Higher stability in certain buffers |
| Lithium | C6H12Li3O15P3 | 420.0 (approx.) | Used in specific research applications |
| Free Acid | C6H15O15P3 | 420.10 | Less stable, limited solubility |
Each salt form offers specific advantages for particular research applications based on differences in solubility, stability, and compatibility with experimental conditions .
Comparative Properties
The tripotassium salt form of D-myo-inositol-1,4,5-trisphosphate offers several advantages compared to other salt forms:
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Enhanced water solubility, facilitating preparation of stock solutions
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Good stability in aqueous solutions at physiological pH
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Compatibility with most common buffer systems used in biological research
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Similar biological activity to the parent compound, with EC50 values for calcium release typically around 0.1 μM
These properties make the tripotassium salt particularly suitable for research applications requiring reliable and consistent activity, though the choice of salt form may depend on specific experimental requirements and conditions .
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